Dephospho-Coenzyme A (Dephospho-CoA) is the direct, penultimate intermediate in the universal biosynthesis of Coenzyme A (CoA). Structurally identical to CoA except for the absence of the 3'-phosphate group on the ribose ring, it is a highly specialized nucleotide analog. In procurement contexts, Dephospho-CoA is primarily sourced as a defined substrate for dephospho-CoA kinase (DPCK) assays, a structural probe for CoA-dependent enzymes, and a non-canonical initiator for RNA capping. Its high water solubility (50 mg/mL) and defined purity make it a reliable laboratory standard for high-throughput screening and metabolic profiling workflows where standard CoA or upstream precursors cannot be substituted [1].
Substituting Dephospho-CoA with standard Coenzyme A (CoA) or upstream precursors like pantothenate fundamentally compromises assay integrity and synthetic goals. In drug discovery targeting the CoA biosynthesis pathway, DPCK enzymes exhibit strict substrate specificity; upstream precursors like pantothenate are catalytically inert, rendering them useless for high-throughput screening [1]. Conversely, in structural enzymology, substituting with standard CoA masks the specific binding contribution of the 3'-phosphate group, preventing accurate mapping of active sites [2]. Furthermore, in RNA transcription workflows, standard ATP cannot generate CoA-capped RNA, and standard CoA cannot be directly 3'-radiolabeled for metabolic tracking without complex enzymatic dephosphorylation[3]. Thus, procuring exact Dephospho-CoA is an absolute requirement for these specialized applications.
In the development of inhibitors targeting Plasmodium falciparum dephospho-CoA kinase (PfDPCK), substrate selection is critical. Recombinant PfDPCK assays demonstrate that Dephospho-CoA achieves a Vmax of 5.18 µmol/min/mg. In stark contrast, the upstream precursor pantothenate is catalytically inert, showing a specific activity of <0.01 µmol/min/mg[1]. This >500-fold difference dictates that high-throughput screening for DPCK-targeted antimalarials must utilize Dephospho-CoA as the substrate.
| Evidence Dimension | Kinase Specific Activity (Substrate Preference) |
| Target Compound Data | Dephospho-CoA (Vmax = 5.18 µmol/min/mg) |
| Comparator Or Baseline | Pantothenate (<0.01 µmol/min/mg) |
| Quantified Difference | >500-fold higher specific activity for Dephospho-CoA |
| Conditions | Recombinant Plasmodium falciparum DPCK (PfDPCK) enzymatic assay |
Essential for accurate high-throughput screening of DPCK inhibitors, where upstream precursors fail to bind or react.
Dephospho-CoA serves as a precise structural probe to isolate the role of the 3'-phosphate group in CoA-dependent enzymes. In kinetic studies of Methanothermobacter thermautotrophicus Acetyl-CoA synthetase (AcsMt), the enzyme exhibited a >10-fold higher Km for Dephospho-CoA compared to standard CoA, resulting in a 26.5-fold lower catalytic efficiency (kcat/Km) for the dephosphorylated analog [1]. This massive drop in efficiency confirms the critical binding role of the 3'-phosphate group.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
| Target Compound Data | Dephospho-CoA (26.5-fold lower catalytic efficiency) |
| Comparator Or Baseline | Coenzyme A (CoA) |
| Quantified Difference | 26.5-fold lower catalytic efficiency for Dephospho-CoA |
| Conditions | Methanothermobacter thermautotrophicus Acetyl-CoA synthetase (AcsMt) assay |
Allows researchers to precisely decouple and quantify the binding energy contributed by the 3'-phosphate group, serving as an irreplaceable structural probe in enzymology.
Dephospho-CoA can act as a non-canonical initiating nucleotide (NCIN) during in vitro transcription. When utilizing T7 RNA polymerase and class II promoters, incorporating 4–8 mM Dephospho-CoA yields 30–35% CoA-capped RNA (CoE-RNA) directly during transcription[1]. Standard ATP initiation yields 0% CoA-RNA, producing only standard 5'-triphosphate RNA (pppRNA). This direct incorporation bypasses the need for complex post-transcriptional chemical conjugation.
| Evidence Dimension | Coenzyme-RNA (CoE-RNA) Yield |
| Target Compound Data | Dephospho-CoA (Yields 30–35% CoA-RNA capping) |
| Comparator Or Baseline | Standard ATP (Yields 0% CoA-RNA) |
| Quantified Difference | Achieves 30–35% direct 5'-end CoA incorporation |
| Conditions | In vitro transcription using T7 RNA polymerase and class II promoters |
Enables one-step enzymatic synthesis of CoA-linked RNA for ribozyme and aptamer research without requiring complex post-transcriptional chemical conjugation.
Quantifying intracellular CoA and short-chain acyl-CoA thioesters requires extreme sensitivity. A radiochemical assay utilizes DPCK to transfer 33P from [γ-33P]ATP specifically to the 3'-hydroxyl group of Dephospho-CoA derivatives, enabling subpicomole-level detection [1]. Standard CoA cannot be directly radiolabeled at this position without prior enzymatic dephosphorylation. Procuring pure Dephospho-CoA is therefore strictly required to generate accurate calibration curves for this highly sensitive metabolic tracking method.
| Evidence Dimension | 33P-Radiolabeling Capability |
| Target Compound Data | Dephospho-CoA (Quantitatively accepts 33P from [γ-33P]ATP via DPCK) |
| Comparator Or Baseline | Standard Coenzyme A (Cannot be directly 3'-radiolabeled) |
| Quantified Difference | Enables subpicomole-level detection of CoA pools |
| Conditions | DPCK-mediated enzymatic radio-phosphorylation assay |
Procuring pure Dephospho-CoA is critical as a calibration standard for subpicomole-sensitive radiochemical tracking of metabolic CoA thioester pools.
Dephospho-CoA is the obligate substrate for identifying inhibitors of dephospho-CoA kinase (DPCK), a validated drug target in pathogens like Plasmodium falciparum and Mycobacterium tuberculosis. Because upstream precursors like pantothenate are catalytically inert in DPCK assays, procuring high-purity Dephospho-CoA is essential for establishing reliable baseline kinetics and screening novel competitive or allosteric inhibitors [1].
In structural biology and enzymology, Dephospho-CoA is utilized as a specialized analog to map the binding pockets of acyl-CoA synthetases and ligases. By comparing the binding affinity and catalytic efficiency of Dephospho-CoA against standard CoA, researchers can precisely quantify the energetic contribution of the 3'-phosphate group to substrate recognition and transition-state stabilization [2].
For researchers developing coenzyme-utilizing ribozymes or modified aptamers, Dephospho-CoA serves as a non-canonical initiating nucleotide. When added to T7 RNA polymerase in vitro transcription reactions, it directly incorporates into the 5'-end of the transcript, yielding up to 35% CoA-RNA. This bypasses the need for multi-step post-transcriptional chemical conjugations, streamlining the production of functionalized RNA [3].
Dephospho-CoA is required as a primary analytical standard for calibrating radiochemical assays that measure intracellular CoA thioester pools. By serving as the direct acceptor for 33P-radiolabeling via DPCK, it allows metabolic engineers to establish standard curves capable of detecting subpicomole concentrations of CoA metabolites in engineered microbial cell factories [4].